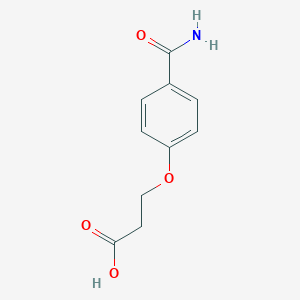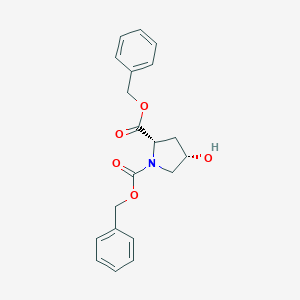
benzyl 5-methyl-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 5-methyl-1H-pyrazole-3-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by a benzyl group attached to the nitrogen at position 1, a methyl group at position 5, and a carboxylate group at position 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 5-methyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of benzyl hydrazine with 3-methyl-2-butanone to form the pyrazole ring, followed by esterification with a suitable carboxylic acid derivative. The reaction conditions often involve the use of a base such as sodium ethoxide in ethanol, and the reaction is typically carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 5-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of pyrazoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-3-carboxylic acids, while reduction can produce pyrazoline derivatives .
Applications De Recherche Scientifique
Benzyl 5-methyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs with anti-inflammatory, analgesic, and anticancer properties.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of benzyl 5-methyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the benzyl and methyl groups can influence its binding affinity and selectivity. The carboxylate group can participate in hydrogen bonding and electrostatic interactions, further contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl 1H-pyrazole-3-carboxylate: Lacks the methyl group at position 5, which can affect its chemical reactivity and biological activity.
Methyl 5-methyl-1H-pyrazole-3-carboxylate: Lacks the benzyl group, which can influence its solubility and binding properties.
Ethyl 5-methyl-1H-pyrazole-3-carboxylate: Similar to the methyl derivative but with an ethyl group, affecting its physical and chemical properties.
Uniqueness
Benzyl 5-methyl-1H-pyrazole-3-carboxylate is unique due to the combination of the benzyl and methyl groups, which can enhance its stability, solubility, and biological activity. The presence of these groups can also influence its reactivity in chemical transformations, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
benzyl 5-methyl-1H-pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-7-11(14-13-9)12(15)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYPJUKJSXBYIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[18-(2-carboxyethyl)-12-ethenyl-7-(hydroxymethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B176171.png)
![2,6-Dichloroimidazo[2,1-b]thiazole](/img/structure/B176176.png)
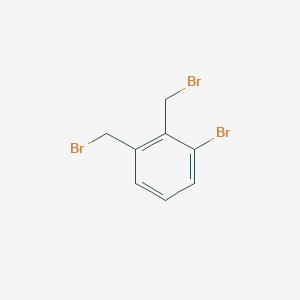
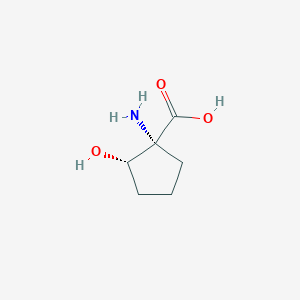
![(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B176183.png)
![Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate](/img/structure/B176184.png)

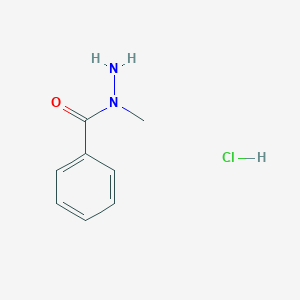
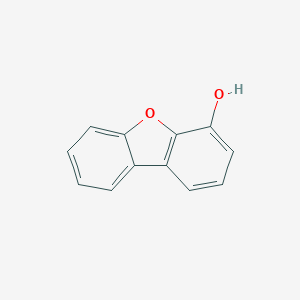

![12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B176201.png)

